molecular formula C21H19ClN2O2 B3005857 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1428374-02-0

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B3005857
CAS No.: 1428374-02-0
M. Wt: 366.85
InChI Key: QJAWMAMBLGUZPI-UHFFFAOYSA-N
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Description

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone features a piperidine ring linked to a naphthalen-1-yl methanone core, with a 3-chloropyridin-2-yloxy substituent at the 4-position of the piperidine. This structure combines aromatic (naphthalene, pyridine) and heterocyclic (piperidine) moieties, which are common in bioactive molecules.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAWMAMBLGUZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone, also known by its IUPAC name, is a synthetic organic molecule that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H15ClN2O3
  • Molecular Weight : 306.75 g/mol

The compound features a piperidine ring, a chloropyridine moiety, and a naphthalene structure, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives of piperidine and naphthalene have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : Compounds containing chloropyridine have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease has been noted in related compounds.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death.
  • Antibacterial Effects : The chloropyridine moiety is believed to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Enzyme Inhibition : The structural configuration allows for effective binding to active sites of enzymes like AChE, leading to reduced enzyme activity.

Anticancer Activity

A study evaluated the anticancer effects of various piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 20 µM in vitro .

Antimicrobial Activity

Another research effort focused on the antibacterial properties of related compounds. The synthesized derivatives showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Enzyme Inhibition Studies

In vitro studies demonstrated that compounds with similar structures effectively inhibited AChE and urease. For instance, certain derivatives exhibited IC50 values as low as 2 µM for AChE inhibition, suggesting potent enzyme inhibitory activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-75–20 µM
SW48010 µM
A54915 µM
AntimicrobialStaphylococcus aureus10–50 µg/mL
Escherichia coli20–60 µg/mL
Enzyme InhibitionAcetylcholinesterase2 µM
Urease1–5 µM

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—naphthalene, chlorinated aromatic rings, and heterocyclic amines—are shared with several pharmacologically active molecules:

A. Pyrrole- and Indole-Derived Cannabinoids ()
  • Core Structure: Indole/pyrrole rings with morpholinoethyl or carbon chains.
  • Key Findings: The naphthalene ring and carbonyl group in aminoalkylindoles are critical for CB1 receptor binding . Side chain length (4–6 carbons) optimizes receptor affinity; pyrrole derivatives exhibit lower potency than indole analogs. The 3-chloropyridinyl substituent could enhance binding specificity compared to unsubstituted chains .
B. Chloro-Substituted Dihydropyridine Derivatives ()
  • Core Structure : Dihydropyridine with 4-chloro-1-hydroxynaphthalenyl substituents.
  • Key Findings :
    • Chloro-naphthalene derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities.
    • Comparison : The target compound’s naphthalen-1-yl group may similarly contribute to π-π stacking in biological targets, while the chloro-pyridine substituent could enhance metabolic stability compared to hydroxylated naphthalenes .
C. Morpholinyl-Methanone Derivatives ()
  • Core Structure: Pyrrolopyridine with morpholinyl-methanone and chloro-phenylamino groups.
  • Comparison: Replacing morpholine with piperidine in the target compound may alter solubility or steric effects, impacting bioavailability .
D. Piperidine-Naphthalene Hybrids ()
  • Core Structure : Piperidine linked to naphthalen-1-yloxy via an alkyne spacer.
  • Key Findings: Copper-catalyzed synthesis yields 44% efficiency, suggesting possible optimization challenges for the target compound’s preparation.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activities Synthesis Yield/Notes Reference
Target Compound Piperidinyl-methanone 3-Chloropyridin-2-yloxy, naphthalene Inferred: Receptor modulation Not reported
Pyrrole Cannabinoids Pyrrole Morpholinoethyl, variable chains CB1 binding, hypomobility Lower potency vs. indole
Chloro-Dihydropyridines Dihydropyridine 4-Chloro-naphthalenyl Antitumor, antimicrobial Three-component condensation
Morpholinyl-Methanones Pyrrolopyridine 3-Chloro-phenylamino N/A Nucleophilic substitution
Piperidine-Naphthalene Hybrids Piperidine, alkyne spacer Naphthalen-1-yloxy, methoxyphenyl N/A 44% yield, CuI catalysis

Key Insights

Substituent Impact: The 3-chloropyridinyloxy group may offer improved electronic effects (e.g., electron withdrawal) over morpholinoethyl or chloro-phenyl groups, enhancing receptor affinity or metabolic stability .

Naphthalene Role : The naphthalen-1-yl group’s planar structure likely facilitates hydrophobic interactions, similar to its role in dihydropyridine antitumor agents .

Synthetic Considerations : Copper-catalyzed methods () or nucleophilic substitutions () could be adapted for synthesis, though yields may vary due to steric hindrance from the piperidine ring.

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